

A Comprehensive Technical Guide to 1-(Propan-2-yl)piperazine Hydrate

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Compound of Interest

Compound Name: 1-(Propan-2-yl)piperazine hydrate

Cat. No.: B2451115

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Introduction

1-(Propan-2-yl)piperazine, also commonly known as 1-isopropylpiperazine, is a substituted piperazine derivative that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties, such as improved solubility and basicity, which are often essential for drug candidates. This guide provides an in-depth overview of 1-(propan-2-yl)piperazine hydrate, focusing on its chemical identity, molecular structure, synthesis, and applications in drug development, supported by relevant experimental data and protocols.

Chemical Identification and Molecular Structure

While a specific CAS number for the hydrated form of 1-(propan-2-yl)piperazine is not distinctly cataloged, the anhydrous form is identified by CAS Number 4318-42-7. For the hydrate, it is standard practice to use the CAS number of the anhydrous compound and specify the presence of water molecules.

The molecular structure of 1-(propan-2-yl)piperazine consists of a piperazine ring with an isopropyl group attached to one of the nitrogen atoms. The presence of the second nitrogen atom with a free secondary amine provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.



Molecular Formula (Anhydrous): C7H16N2

Molecular Structure (Anhydrous):

The hydrated form incorporates one or more water molecules associated with the piperazine derivative, which can influence its physical properties such as melting point and solubility.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 1-(propan-2-yl)piperazine is presented below. This data is essential for its handling, characterization, and use in synthetic and analytical procedures.

Property	Value
Molecular Weight	128.22 g/mol
Appearance	Colorless to light yellow clear liquid
Boiling Point	180-181 °C
Density	0.896 g/mL
Refractive Index	n20/D 1.4710
Flash Point	54.4 °C (closed cup)
Solubility	Slightly soluble in water
¹ H NMR	Peaks corresponding to isopropyl and piperazine ring protons
¹³ C NMR	Signals indicative of the carbon atoms in the isopropyl and piperazine moieties
FTIR	Characteristic peaks for N-H and C-N stretching
SMILES	CC(C)N1CCNCC1
InChI Key	WHKWMTXTYKVFLK-UHFFFAOYSA-N

Synthesis of 1-(Propan-2-yl)piperazine



The synthesis of 1-(propan-2-yl)piperazine can be achieved through several synthetic routes. The two primary methods are direct alkylation of piperazine and reductive amination.

Direct Alkylation of Piperazine

This method involves the reaction of piperazine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). To favor mono-alkylation and minimize the formation of the di-substituted product, a large excess of piperazine is typically used.

Experimental Protocol: Mono-alkylation of Piperazine

- Reaction Setup: In a round-bottom flask, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as ethanol or acetonitrile.
- Addition of Alkylating Agent: Slowly add 1 equivalent of 2-bromopropane to the stirred piperazine solution at room temperature.
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- Purification: The resulting residue is partitioned between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by distillation or column chromatography to yield 1-(propan-2-yl)piperazine.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and involves the reaction of piperazine with acetone in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

• Imine Formation: In a reaction vessel, dissolve piperazine (1 equivalent) and acetone (1-1.2 equivalents) in a suitable solvent, such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.



- Reduction: To the stirred solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or GC-MS.
- Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane.
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.

Applications in Drug Development

The 1-(propan-2-yl)piperazine moiety is a key structural component in numerous active pharmaceutical ingredients (APIs). Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The piperazine ring often serves as a linker between different pharmacophoric groups, and the isopropyl group can provide steric bulk and modulate lipophilicity.

Substituted piperazines, including 1-isopropylpiperazine, are found in drugs targeting a variety of receptors and enzymes, and are investigated for their potential in treating central nervous system disorders, cancer, and infectious diseases.[1]

Analytical Methods for Characterization

Accurate and reliable analytical methods are crucial for the quality control of 1-(propan-2-yl)piperazine and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

HPLC Analysis

Due to the lack of a strong chromophore, direct UV detection of 1-(propan-2-yl)piperazine can be challenging. Derivatization with a UV-active agent is often employed. Alternatively, universal



detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used.

Experimental Protocol: HPLC with Derivatization

- Derivatization: React a known amount of the sample with a derivatizing agent (e.g., dansyl chloride) in an appropriate buffer to form a UV-active derivative.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is common.
 - Detection: UV detection at the wavelength corresponding to the maximum absorbance of the derivative.
- Quantification: A calibration curve is generated using standards of the derivatized 1-(propan-2-yl)piperazine to quantify the analyte in the sample.

GC-MS Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 1-(propan-2-yl)piperazine.

Experimental Protocol: GC-MS Analysis

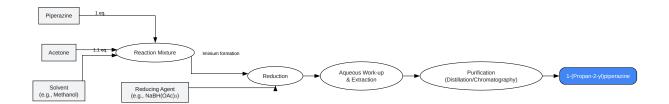
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injection: Split or splitless injection depending on the concentration.



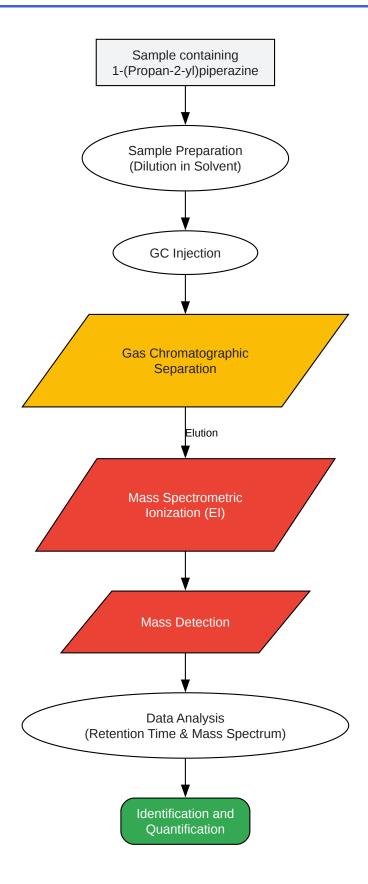
- Oven Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.
- MS Conditions:
 - o Ionization: Electron Impact (EI) ionization is standard.
 - Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the eluting compounds for identification.
- Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a reference standard for confirmation and quantification.

Visualizing Workflows Synthesis Workflow: Reductive Amination









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References

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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